molecular formula C19H20ClFN2O B1327355 4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-27-2

4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327355
CAS No.: 898783-27-2
M. Wt: 346.8 g/mol
InChI Key: FSJDRWWRRDTZMY-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound with the molecular formula C19H20ClFN2O It is characterized by the presence of a chloro and fluoro substituent on the benzophenone core, along with a 4-methylpiperazinomethyl group

Scientific Research Applications

4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in organic synthesis.

Mechanism of Action

While the specific mechanism of action for “4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone” is not available, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential . The results indicate that these compounds are useful as analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzophenone core, which can be derived from benzoyl chloride and a suitable fluorinated aromatic compound.

    Substitution Reactions: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas, respectively.

    Piperazine Derivative Introduction: The 4-methylpiperazinomethyl group is introduced via nucleophilic substitution reactions. This step involves the reaction of the intermediate benzophenone derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
  • 4-Chloro-3-fluoro-4’-(4-methylpiperazinomethyl) benzophenone
  • 3-Chloro-4-fluoro-4’-(4-methylpiperazinomethyl) benzophenone

Comparison:

  • Structural Differences: The position of the chloro and fluoro substituents varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Unique Properties: 4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets.
  • Applications: While all these compounds may have similar applications in medicinal chemistry and material science, their efficacy and suitability for specific applications can differ based on their structural attributes.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJDRWWRRDTZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643883
Record name (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-27-2
Record name Methanone, (4-chloro-3-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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